Enhanced Lipophilicity Versus Non-Nitrile 5-Methylimidazole Scaffolds
The target compound's propanenitrile chain contributes significantly to its lipophilicity compared to the simple 5-methylimidazole scaffold. 5-methylimidazole has a reported LogP of 0.23 [1], while the addition of the propanenitrile group is expected to increase LogP by approximately 0.5-1.0 units based on the Hansch π constant for a -CH2CN group (π ≈ 0.4) [2]. This increase in lipophilicity can enhance membrane permeability and oral bioavailability in drug design contexts.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Not directly measured; predicted ≥ 0.7 |
| Comparator Or Baseline | 5-Methylimidazole: LogP = 0.23 [1] |
| Quantified Difference | Predicted ΔLogP ≈ +0.5 to +1.0 |
| Conditions | Calculated/predicted values; experimental LogP for the target compound is not available. |
Why This Matters
Higher lipophilicity often correlates with improved passive membrane permeability, a critical parameter for central nervous system (CNS) drug candidates and intracellular target engagement.
- [1] ChemicalBook. (n.d.). 4-Methylimidazole (CAS 822-36-6). Retrieved from https://www.chemicalbook.cn View Source
- [2] Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. John Wiley & Sons. View Source
